Fen1-IN-SC13

FEN1 inhibition Biochemical IC50 DNA repair

Fen1-IN-SC13 is a best-in-class FEN1 inhibitor distinguished by validated in vivo antitumor activity in breast cancer (MCF-7/ADR) and small cell neuroendocrine carcinoma models. Unlike early N-hydroxyurea inhibitors that lacked cellular efficacy, SC13 demonstrates high cell permeability and selectivity over related nucleases (EXO1, XPG). Unique among FEN1 inhibitors, it potentiates CAR-T immunotherapy via cGAS-STING activation. Ideal for target validation, chemoresistance reversal, and DNA repair mechanistic studies. ≥98% purity, solid form. For R&D only.

Molecular Formula C24H23N3O3S
Molecular Weight 433.5 g/mol
Cat. No. B8227576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFen1-IN-SC13
Molecular FormulaC24H23N3O3S
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4
InChIInChI=1S/C24H23N3O3S/c1-2-12-26-23(29)22-20(11-13-31-22)27(24(26)30)16-18-9-6-10-19(14-18)25-21(28)15-17-7-4-3-5-8-17/h3-11,13-14H,2,12,15-16H2,1H3,(H,25,28)
InChIKeyUSTMMKOHIRMBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fen1-IN-SC13: A Selective Flap Endonuclease 1 Inhibitor with Validated In Vivo Antitumor Activity


Fen1-IN-SC13 (also referred to as SC13) is a small-molecule inhibitor of human flap endonuclease 1 (FEN1), a structure-specific metallonuclease essential for DNA replication and repair [1]. The compound was identified through structure-based design as a pyrrolo[3.2-d]pyrimidine derivative with improved cell permeability relative to earlier N-hydroxyurea FEN1 inhibitors [1]. Biochemical characterization demonstrates that Fen1-IN-SC13 exhibits inhibitory potency comparable to the 3 nM IC50 benchmark compound #20 while displaying high specificity for FEN1 over related nucleases and base excision repair enzymes [1][2]. The compound has been validated in multiple preclinical cancer models, including breast cancer xenografts and small cell neuroendocrine carcinoma, and has demonstrated unique utility in combination with both traditional chemotherapeutics and emerging immunotherapies such as CAR-T cell therapy [1][3][4].

Why Generic Substitution Fails: Structural and Pharmacological Heterogeneity Among FEN1 Inhibitors


FEN1 inhibitors are not interchangeable reagents. The FEN1 inhibitor landscape exhibits profound heterogeneity in potency, selectivity, cellular permeability, and in vivo validation status. Early N-hydroxyurea derivatives, while potent biochemically (e.g., compound #20 with IC50 3 nM), demonstrated poor cellular activity and limited tumor growth suppression when used alone [1]. Newer tool compounds such as FEN1-IN-4 (IC50 30 nM) and FEN1-IN-5 (IC50 12 nM) offer varying potency profiles but lack the extensive in vivo characterization and unique immuno-oncology application data available for Fen1-IN-SC13 . Furthermore, selectivity profiles differ markedly across the class—some inhibitors exhibit off-target effects on EXO1 or other RAD2 family members, whereas Fen1-IN-SC13 has been rigorously profiled against a panel of BER enzymes and related nucleases [1]. These distinctions in potency, selectivity, and validated application space preclude simple substitution of one FEN1 inhibitor for another in experimental workflows.

Quantitative Differentiation Evidence: Fen1-IN-SC13 Performance Against FEN1 Comparator Compounds


Biochemical Potency: Comparable to 3 nM IC50 Benchmark, Surpassing FEN1-IN-4 by 10-Fold

Fen1-IN-SC13 exhibits inhibitory activity against FEN1 that is comparable to the highly potent N-hydroxyurea derivative compound #20, which displays an IC50 of 3 nM in fluorogenic biochemical assays using recombinant full-length FEN1 [1][2]. In contrast, the commonly used comparator FEN1-IN-4 demonstrates an IC50 of 30 nM against hFEN1-336Δ under similar biochemical conditions . This approximately 10-fold difference in biochemical potency positions Fen1-IN-SC13 among the more potent FEN1 inhibitors available for research use.

FEN1 inhibition Biochemical IC50 DNA repair

Selectivity Profile: No Detectable Inhibition of EXO, GEN, or Core BER Enzymes

At concentrations corresponding to the IC50 for FEN activity, Fen1-IN-SC13 does not exert any inhibitory effects on the exonuclease (EXO) or gap-dependent endonuclease (GEN) activities of FEN1 [1]. Furthermore, the compound does not inhibit the activities of other base excision repair (BER) enzymes, including apurinic/apyrimidinic endonuclease 1 (APE1), DNA polymerase β (Pol β), DNA ligase I, or DNase I [1]. This selectivity profile is more extensively characterized than that reported for many other FEN1 tool compounds, for which off-target activity against related RAD2 family members such as EXO1 is a known concern [2].

Selectivity Off-target activity BER pathway

Cellular Functional Impact: Dramatic Reduction of Long-Patch Base Excision Repair at 2 μM

In a reconstituted long-patch base excision repair (LP-BER) assay using cell extracts, Fen1-IN-SC13 (SC13) at a concentration of 2 μM dramatically reduced the amount of repair product (40-nt band) [1]. The inhibitory effect was FEN1-dependent, as addition of purified recombinant FEN1 restored LP-BER activity [1]. Importantly, 2 μM SC13 did not cause significant cell toxicity under these experimental conditions, confirming that the observed repair defect is due to specific FEN1 inhibition rather than general cytotoxicity [1]. In contrast, many early FEN1 inhibitors lacked robust cellular activity despite biochemical potency [2].

DNA repair LP-BER Cellular activity

In Vivo Antitumor Activity: Suppression of Xenograft Tumor Growth in Multiple Cancer Models

Fen1-IN-SC13 inhibits cancer growth in vivo, as demonstrated in a MCF7 breast cancer xenograft mouse model [1]. The compound was administered intraperitoneally daily for five consecutive days after tumor establishment, and resulted in impeded cancer progression [1]. Additionally, independent studies have confirmed that SC13 treatment significantly inhibits cell growth in small cell neuroendocrine carcinoma of the cervix (SCNECC) models and suppresses tumor growth in mice [2]. This multi-model in vivo validation distinguishes Fen1-IN-SC13 from many FEN1 tool compounds that lack any reported in vivo efficacy data [3].

Xenograft In vivo efficacy Breast cancer

Combination Therapy Potential: Sensitization of Drug-Resistant Cancer Cells to Adriamycin

Fen1-IN-SC13 significantly enhances the sensitivity of adriamycin-resistant MCF-7/ADR breast cancer cells to adriamycin treatment [1]. This chemosensitization effect is attributed to SC13-mediated inhibition of FEN1, which is highly expressed in adriamycin-resistant cells, and subsequent activation of the cGAS-STING-NFκB signaling pathways [1]. While quantitative fold-change data are not provided in the published abstract, the observation of significant sensitization demonstrates the compound's utility in overcoming chemotherapy resistance, a property not yet reported for most other FEN1 tool compounds [2].

Chemosensitization Drug resistance Adriamycin

Immuno-Oncology Application: Promotion of CAR-T Cell Infiltration into Solid Tumors

Low-dose Fen1-IN-SC13 induces an increase in cytoplasmic double-stranded broken DNA (dsDNA), which activates the cGAS-STING signaling pathway and increases secretion of chemokines . In vivo, SC13 treatment results in enhanced production of chemokines at solid tumor sites, promoting infiltration of CAR-T cells and improving anti-tumor immunity . This immuno-oncology application is unique among FEN1 inhibitors—no other FEN1 inhibitor has been reported to facilitate CAR-T cell therapy in solid tumors [1]. The finding addresses a major challenge in CAR-T immunotherapy: poor T-cell infiltration into solid tumor masses .

CAR-T therapy Immuno-oncology cGAS-STING

Recommended Application Scenarios for Fen1-IN-SC13 Based on Validated Evidence


Target Validation in Oncology: FEN1 Dependency in Breast and Other Cancers

Fen1-IN-SC13 is ideally suited for preclinical studies aimed at validating FEN1 as a therapeutic target in cancers with elevated FEN1 expression. The compound's high selectivity and validated in vivo antitumor activity in breast cancer xenograft models [1] and small cell neuroendocrine carcinoma [2] provide a robust foundation for target dependency studies. Researchers can use Fen1-IN-SC13 at concentrations around 2 μM in cellular assays to assess FEN1-specific effects on DNA repair, cell proliferation, and apoptosis [1].

Combination Chemotherapy Studies: Overcoming Drug Resistance

For investigators studying mechanisms of chemotherapy resistance, Fen1-IN-SC13 offers a validated tool for sensitizing resistant cancer cells to DNA-damaging agents. The compound has demonstrated significant enhancement of adriamycin sensitivity in MCF-7/ADR cells [3] and sensitizes cancer cells to DNA damage-inducing therapeutic modalities in general [1]. This application is particularly relevant for research on breast cancer, ovarian cancer, and other malignancies where FEN1 overexpression correlates with drug resistance.

Immuno-Oncology Research: Enhancing CAR-T Cell Efficacy in Solid Tumors

Fen1-IN-SC13 is uniquely positioned for studies exploring combinations of DNA repair inhibition with CAR-T cell immunotherapy. The compound's ability to induce cytosolic dsDNA, activate the cGAS-STING pathway, and promote chemokine-mediated CAR-T cell infiltration into solid tumors addresses a critical barrier in immuno-oncology. Researchers can employ low-dose SC13 treatment regimens to potentiate CAR-T therapy in solid tumor models, a strategy not feasible with other FEN1 inhibitors lacking this characterization.

DNA Repair Mechanism Studies: Dissecting FEN1 Roles in LP-BER and Replication

Fen1-IN-SC13 serves as a precise chemical probe for dissecting the specific contributions of FEN1 to long-patch base excision repair (LP-BER) and Okazaki fragment maturation. The compound's ability to dramatically reduce LP-BER activity at 2 μM without affecting short-patch BER [1] and its lack of inhibition of EXO/GEN activities [1] enable clean interrogation of FEN1's flap endonuclease function. This makes it valuable for basic research on genome stability mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fen1-IN-SC13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.